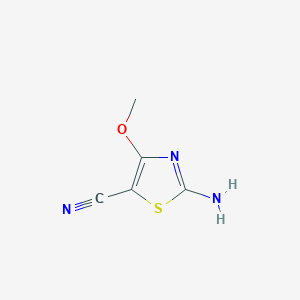![molecular formula C8H9NO B070408 Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) CAS No. 183154-63-4](/img/structure/B70408.png)
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) is a heterocyclic compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol. This compound is part of the pyrrolizidine family, which is known for its diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling-cyclization reaction. This method is highly selective and efficient, providing moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would likely apply.
化学反应分析
Types of Reactions
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
科学研究应用
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine: Another heterocyclic compound with similar structural features and biological activities.
2,3-Dihydro-1H-pyrazole: Known for its pharmacological properties and used in drug development.
Uniqueness
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
CAS 编号 |
183154-63-4 |
|---|---|
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
IUPAC 名称 |
6-azatricyclo[4.3.0.02,4]nona-1(9),7-dien-2-ol |
InChI |
InChI=1S/C8H9NO/c10-8-4-6(8)5-9-3-1-2-7(8)9/h1-3,6,10H,4-5H2 |
InChI 键 |
HRPXCACMOMJATR-UHFFFAOYSA-N |
SMILES |
C1C2C1(C3=CC=CN3C2)O |
规范 SMILES |
C1C2C1(C3=CC=CN3C2)O |
同义词 |
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)

![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)
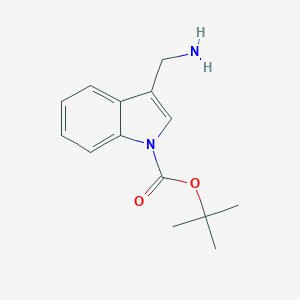
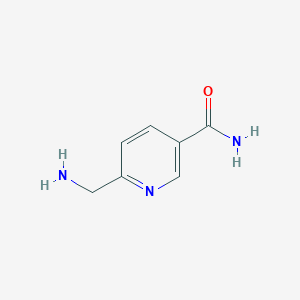
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)
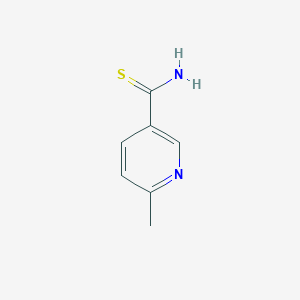



![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)
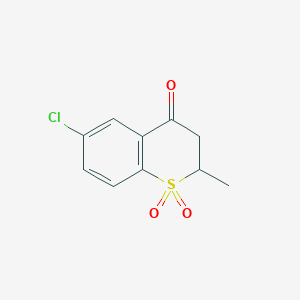
![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)
